molecular formula C10H5F7O2 B8002083 2,2,2-Trifluoro-1-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]ethanone

2,2,2-Trifluoro-1-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]ethanone

Cat. No.: B8002083
M. Wt: 290.13 g/mol
InChI Key: BNPQVRIMTHBGOK-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a trifluoroacetyl group (-COCF₃) attached to a para-substituted phenyl ring with a 1,1,2,2-tetrafluoroethoxy (-OCH₂CF₂F) substituent. Its CAS number is 101975-15-9 . The tetrafluoroethoxy group enhances hydrophobicity and electron-withdrawing effects, while the trifluoromethyl ketone contributes to high thermal and chemical stability.

Applications: The compound is used in polymer chemistry as an AB₂ monomer for synthesizing hyperbranched polymers, as demonstrated in polycondensation reactions with trifluoromethanesulfonic acid .

Properties

IUPAC Name

2,2,2-trifluoro-1-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F7O2/c11-8(12)10(16,17)19-6-3-1-5(2-4-6)7(18)9(13,14)15/h1-4,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPQVRIMTHBGOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(F)(F)F)OC(C(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]ethanone typically involves the reaction of 2,2,2-trifluoroacetophenone with 1,1,2,2-tetrafluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Commonly used catalysts include Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and the attainment of high-purity product.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trifluoro-1-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong interactions with biological molecules, potentially inhibiting or modulating enzyme activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs are compared based on substituent groups, physicochemical properties, and applications:

Compound Name Substituent on Phenyl Ring CAS Number Key Properties Applications References
2,2,2-Trifluoro-1-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]ethanone 1,1,2,2-Tetrafluoroethoxy 101975-15-9 High hydrophobicity; electron-withdrawing substituent Polymer synthesis (hyperbranched polymers)
2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone Hydroxyl (-OH) 1823-63-8 Polar, hydrogen-bonding capability Intermediate in pharmaceuticals and agrochemicals
2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone Methoxy (-OCH₃) 711-38-6 Moderate hydrophobicity; electron-donating substituent Organic synthesis (e.g., fluorinated dyes)
2,2,2-Trifluoro-1-[4-(4-phenoxyphenoxy)phenyl]ethanone 4-Phenoxyphenoxy - Bulky substituent; steric hindrance Linear polymer synthesis
1-[4-(Difluoromethoxy)phenyl]ethanone Difluoromethoxy (-OCHF₂) - Lower fluorination; reduced hydrophobicity Electrolyte solvents (Li-S batteries)

Physicochemical Properties

Solubility and Reactivity:
  • Target Compound : The 1,1,2,2-tetrafluoroethoxy group increases solubility in fluorinated solvents but reduces polarity compared to hydroxyl or methoxy analogs .
  • Hydroxyl Analog: Higher solubility in polar solvents (e.g., ethanol) due to hydrogen bonding .
  • Methoxy Analog : Balances solubility in organic solvents (e.g., dichloromethane) with moderate reactivity .
Thermal Stability:
  • Fluorinated substituents (e.g., tetrafluoroethoxy) enhance thermal stability compared to non-fluorinated analogs. For example, trifluoroacetophenones generally exhibit higher decomposition temperatures (>200°C) .

Biological Activity

2,2,2-Trifluoro-1-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]ethanone is a fluorinated organic compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H8_{8}F7_{7}O
  • Molecular Weight : 300.18 g/mol
  • Density : 1.479 g/cm³
  • Boiling Point : Approximately 56.7 °C at 760 mmHg
PropertyValue
Molecular FormulaC12_{12}H8_{8}F7_{7}O
Molecular Weight300.18 g/mol
Density1.479 g/cm³
Boiling Point56.7 °C

Research indicates that this compound exhibits significant inhibitory effects on specific protein kinases such as Pim-1 and Pim-2. These kinases are often overexpressed in various cancers, including prostate cancer and certain leukemias. The compound's ability to inhibit these kinases suggests a potential role in cancer therapy.

In Vitro Studies

In a study evaluating the compound's effects on Pim kinases:

  • Inhibition of Pim-1 and Pim-2 : The compound demonstrated potent inhibition of both kinases in cellular assays. The inhibition was measured through autophosphorylation assays where the compound effectively reduced the phosphorylation levels of target proteins.
  • Selectivity Profile : Testing against a panel of protein kinases revealed that this compound selectively inhibited Pim kinases without significantly affecting other serine/threonine or tyrosine kinases.

Table 2: Inhibition Profile of Kinases

KinasePercent Inhibition at 5 µM
Pim-175%
Pim-270%
Other Kinases<10%

Case Study 1: Prostate Cancer Cell Lines

A study conducted on prostate cancer cell lines (PC3 cells) demonstrated that treatment with the compound resulted in a significant reduction in cell proliferation rates. The mechanism was linked to the inhibition of the downstream signaling pathways activated by Pim kinases.

Case Study 2: Cytotoxicity Assessment

In a cytotoxicity assessment involving various cell lines:

  • The compound exhibited moderate cytotoxic effects with an IC50 value ranging between 5 µM and 15 µM.
  • Comparative studies with known cytotoxic agents indicated that while effective, the compound had a favorable safety profile.

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